molecular formula C8H16ClN B1657265 2-Azabicyclo[3.2.2]nonane hydrochloride CAS No. 5597-38-6

2-Azabicyclo[3.2.2]nonane hydrochloride

Cat. No. B1657265
CAS RN: 5597-38-6
M. Wt: 161.67
InChI Key: DSAORSZFGZQSCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azabicyclo[3.2.2]nonane is a compound with the molecular formula C8H15N . It has a molecular weight of 125.21 g/mol . The IUPAC name for this compound is 2-azabicyclo[3.2.2]nonane .


Synthesis Analysis

A paper titled “Synthesis of 2‐Azabicyclo[3.2.2]nonane‐Derived Monosaccharide Mimics” discusses the synthesis of 2-azabicyclo[3.2.2]nonanes . The intramolecular Diels–Alder reaction of the masked o-benzoquinone generated from 2-(allyloxy)phenol gave the α-keto acetal, which was reduced with SmI2 to the hydroxy ketone .


Molecular Structure Analysis

The molecular structure of 2-Azabicyclo[3.2.2]nonane includes a nitrogen-containing tricyclic core . The InChI representation of the molecule is InChI=1S/C8H15N/c1-3-8-4-2-7(1)5-6-9-8/h7-9H,1-6H2 . The Canonical SMILES representation is C1CC2CCC1CCN2 .


Chemical Reactions Analysis

The synthesis of 2-azabicyclo[3.2.2]nonanes involves an intramolecular Diels–Alder reaction . More information about the chemical reactions involving 2-azabicyclo[3.2.2]nonane can be found in the referenced paper .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 125.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 0 . The exact mass is 125.120449483 g/mol . The topological polar surface area is 12 Ų . The heavy atom count is 9 .

Scientific Research Applications

Antiprotozoal Activity

2-Azabicyclo[3.2.2]nonane hydrochloride: derivatives have been studied for their potential in treating protozoal infections. They exhibit significant antiprotozoal activities , particularly against Plasmodium falciparum strains, which are responsible for malaria . These compounds have shown promising in vitro activity against both sensitive and multiresistant strains of P. falciparum, making them potential candidates for new antimalarial drugs.

Trypanosomiasis Treatment

The derivatives of 2-Azabicyclo[3.2.2]nonane hydrochloride have also been tested for their effectiveness against Trypanosoma brucei rhodesiense , the causative agent of African sleeping sickness . The need for new treatments is critical, as the current medication has high toxicity and resistance issues.

Chemical Synthesis and Drug Design

The structure of 2-Azabicyclo[3.2.2]nonane hydrochloride allows for various chemical modifications, making it a valuable scaffold in drug design and synthesis . Its versatility can lead to the creation of a wide range of pharmacologically active compounds.

Future Directions

A new family of ionic liquids based on N,N-dialkyl-3-azabicyclo nonanium cations has been reported . This suggests potential future directions for the use of 2-Azabicyclo[3.2.2]nonane hydrochloride in the development of new materials.

properties

IUPAC Name

2-azabicyclo[3.2.2]nonane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-3-8-4-2-7(1)5-6-9-8;/h7-9H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAORSZFGZQSCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10714984
Record name 2-Azabicyclo[3.2.2]nonane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10714984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5597-38-6
Record name NSC72068
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72068
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Azabicyclo[3.2.2]nonane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10714984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azabicyclo[3.2.2]nonane hydrochloride
Reactant of Route 2
2-Azabicyclo[3.2.2]nonane hydrochloride
Reactant of Route 3
2-Azabicyclo[3.2.2]nonane hydrochloride
Reactant of Route 4
Reactant of Route 4
2-Azabicyclo[3.2.2]nonane hydrochloride
Reactant of Route 5
2-Azabicyclo[3.2.2]nonane hydrochloride
Reactant of Route 6
2-Azabicyclo[3.2.2]nonane hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.